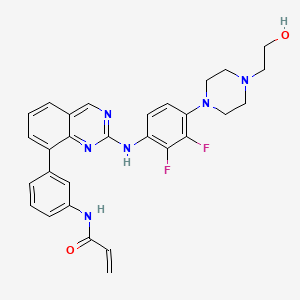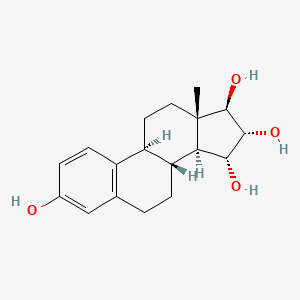
sodium;5-amino-4-oxo-3H-phthalazin-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;5-amino-4-oxo-3H-phthalazin-1-olate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium;5-amino-4-oxo-3H-phthalazin-1-olate involves several synthetic routes. One common method includes the use of advanced tandem mass spectrometry techniques to unveil structural details of metabolites and lipids . The synthetic process typically involves multiple steps, including the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: sodium;5-amino-4-oxo-3H-phthalazin-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing the compound’s properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often analyzed using advanced analytical techniques to determine their chemical composition and properties.
Applications De Recherche Scientifique
sodium;5-amino-4-oxo-3H-phthalazin-1-olate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying chemical reactions and mechanisms. In biology, it is used to investigate the biochemical pathways and molecular interactions. In medicine, this compound is studied for its potential therapeutic effects and its role in drug development. Additionally, it has industrial applications in the production of various chemical products.
Mécanisme D'action
The mechanism of action of sodium;5-amino-4-oxo-3H-phthalazin-1-olate involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction leads to a cascade of biochemical events that result in the compound’s observed effects. The detailed molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to sodium;5-amino-4-oxo-3H-phthalazin-1-olate include other chemical entities with comparable structures and properties. These compounds are often used as references for comparative studies to highlight the unique features of this compound.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for study and use in various fields.
Propriétés
IUPAC Name |
sodium;5-amino-4-oxo-3H-phthalazin-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOXDRMCEVPUSV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NN=C2[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N)C(=O)NN=C2[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8037360.png)












![methyl (Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoate](/img/structure/B8037480.png)
